molecular formula C16H19ClN2OS2 B2796528 N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954043-79-9

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2796528
CAS RN: 954043-79-9
M. Wt: 354.91
InChI Key: JBIPEJVEJCOSCK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, commonly known as Sec-butylthiobenzamide, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a thiazole derivative and has been found to possess numerous pharmacological properties, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their anticancer activity. For example, 5-methyl-4-phenyl thiazole derivatives were studied for their anticancer potential, showing selectivity and inducing apoptosis in cancer cell lines such as A549 human lung adenocarcinoma cells (Evren et al., 2019). Another study highlighted the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antibacterial and Antimicrobial Applications

Thiazole compounds have shown significant antibacterial and antimicrobial properties. A study involving the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives reported their potential as antibacterial agents (Ramalingam et al., 2019). Another research focused on novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, evaluating their antitumor activities and highlighting their capability to induce apoptosis and cause G1-phase arrest in cancer cell lines (Wu et al., 2017).

Optoelectronic Properties

Thiazole-based polymers, such as those incorporating thiazole and thiophene units, have been synthesized and analyzed for their optoelectronic properties, suggesting their application in electronic devices (Camurlu & Guven, 2015).

Quantum Mechanical and Spectroscopic Studies

Thiazole derivatives have also been the subject of quantum mechanical and spectroscopic studies to explore their potential in various applications, including as ligands for protein interactions and photovoltaic efficiency modeling. Such studies provide a foundation for understanding the electronic and structural properties of thiazole derivatives, which could be pivotal in designing new materials and drugs (Mary et al., 2020).

properties

IUPAC Name

N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIPEJVEJCOSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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